molecular formula C149H221N37O49 B612316 923950-08-7 CAS No. 923950-08-7

923950-08-7

カタログ番号: B612316
CAS番号: 923950-08-7
分子量: 3314.6 g/mol
InChIキー: HPNPLWNTQBSMAJ-FBXRENMFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dulaglutide, with the CAS No: 923950-08-7, is a novel, long-acting, glucagon-like peptide-1 (GLP-1) receptor agonist that has been developed by Eli Lilly and Company for the treatment of type 2 diabetes mellitus (T2DM) . It is a once-weekly, GLP-1 receptor agonist, consisting of a DPP-IV-protected GLP-1 analogue covalently linked to a human IgG4-Fc heavy chain by a small peptide linker .


Synthesis Analysis

Dulaglutide is a fusion protein produced using mammalian cell culture and consisting of two identical disulphide-linked chains, each with an N-terminal GLP-1 analogue sequence that is covalently linked by a peptide linker to the Fc component of a modified human immunoglobulin G4 heavy chain (IgG4 Fc) .


Molecular Structure Analysis

The molecular structure of Dulaglutide consists of GLP-1 (7-37) covalently linked to an Fc fragment of human IgG4 . This large carrier moiety slows its clearance from the body .


Chemical Reactions Analysis

Dulaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist . It ameliorates ox-LDL-induced oxidative stress and suppresses ox-LDL-induced mitochondrial dysfunction in human aortic endothelial cells .


Physical and Chemical Properties Analysis

The molecular formula of Dulaglutide is C149H221N37O49 . The molecular weight with the predominant form of N-linked glycosylation is 62,561 Da .

科学的研究の応用

  • The Role of Scientific Research in Technology and Society Scientific research not only delves into the profound mysteries of the universe and living beings but also pioneers technological applications that benefit humanity and foster wealth creation. The intricate relationship between scientific discovery and technological advancement is exemplified in the electronics industry, where findings in new semiconducting materials revolutionized technology from vacuum tubes to microchips, significantly shaping modern life (Press, 2013; Cushing, Kolesnichenko, & O'connor, 2004).

  • Ethical, Legal, and Social Aspects in Scientific Research With technological advancements deeply integrated into our lives, there's growing public concern about new technologies, particularly those altering 'nature', like gene therapy or nuclear power. Addressing these concerns involves not just after-the-fact regulation but also integrating ethical, legal, and social considerations into the research process itself, especially in cutting-edge fields like genomics or nanotechnology (Schuurbiers & Fisher, 2009).

  • Data Management and Sharing in Scientific Research The 21st-century scientific research landscape is highly collaborative and data-intensive. Efficient data sharing and management are vital for result verification and furthering research. However, challenges like insufficient time, funding, and institutional support, as well as concerns about data preservation, hinder optimal data sharing practices among scientists (Tenopir et al., 2011).

  • Enhancing Scientific Software and Collaborative Research Scientific software frameworks and collaborative initiatives like hackathons play pivotal roles in enhancing programming productivity and accelerating scientific discoveries. These platforms enable efficient development and use of scientific applications, facilitate peer review before publication, and promote the reproducibility of scientific analyses (Appelbe, Moresi, Quenette, & Simter, 2007; Ghouila et al., 2018).

  • Public Perception and the Role of Science in Society Despite a strong public belief in the value of scientific research for prosperity and quality of life, there's a noticeable ambivalence towards the pace of change introduced by science and technology. This ambivalence underlines the need for more comprehensive science education and public engagement to reinforce scientific credibility and foster a deeper understanding of science's role in societal advancement (Miller, 2004; Vekemans, 2023).

  • Cyberinfrastructure and Digital Transformation in Science The evolution of e-Infrastructures is transforming scientific research capabilities, enabling faster, better, and distinctively different scientific pursuits. The integration of service-oriented architectures and the role of semantics in e-Infrastructures are instrumental in meeting the dynamic and complex requirements of modern scientific research (Hey & Trefethen, 2005).

  • Big Data and its Applications in Scientific Research The field of scientific research is increasingly reliant on big data, particularly in high-profile experiments like the discovery of the Higgs boson particle. This reliance underscores the importance of robust infrastructure technologies in facilitating significant discoveries and furthering our understanding of the universe (Krishnan, 2020).

  • Advancements in Scientific Computing and Decision Making Scientific research is progressively dependent on large-scale data analysis and distributed computing infrastructures. Services like the P-Grade portal simplify the use of complex mathematical calculations and algorithms, thereby enhancing the efficiency and accessibility of scientific computing and decision-making processes (Astsatryan et al., 2013).

作用機序

The mechanism of action of Dulaglutide involves activation of the GLP-1 receptor, a membrane-bound cell-surface receptor coupled to adenylyl cyclase in beta cells . Thus, it increases intracellular cyclic AMP in these cells, leading to a glucose-dependent release of insulin . Dulaglutide also reduces secretion of glucagon and slows gastric emptying .

Safety and Hazards

The most common side effects of Dulaglutide are gastrointestinal issues such as indigestion, decreased appetite, nausea, vomiting, abdominal pain, and diarrhea . Some patients may also experience more serious adverse reactions including acute pancreatitis, low blood sugar levels (hypoglycemia), and kidney problems that may require hemodialysis .

将来の方向性

Dulaglutide is a once-weekly GLP-1R agonist approved for the treatment of T2DM in 2014 . Phase III/IIIb development of Dulaglutide is also in progress in other countries worldwide, and the drug is under regulatory review in other countries .

特性

CAS番号

923950-08-7

分子式

C149H221N37O49

分子量

3314.6 g/mol

IUPAC名

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1

InChIキー

HPNPLWNTQBSMAJ-FBXRENMFSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)N

正規SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N

Dulaglutide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.

沸点

N/A

melting_point

N/A

保存方法

-20°C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。